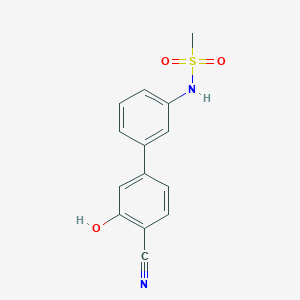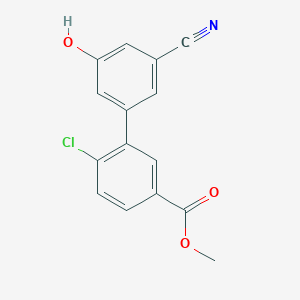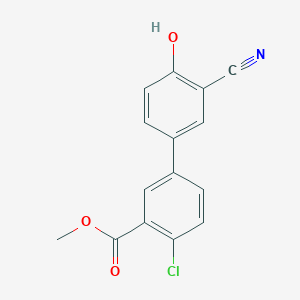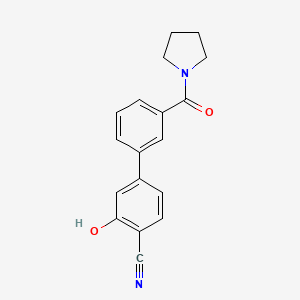
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% (2C5MPP) is a chemical compound of the phenol class, with a molecular formula of C10H9NO4S. It is a colorless solid that is soluble in organic solvents such as ether, ethanol, and acetone. It is a widely used reagent in organic synthesis and has a number of applications in the fields of scientific research and laboratory experiments.
Mécanisme D'action
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as alkenes and alkynes, to form the corresponding substituted phenols. It also reacts with aldehydes and ketones to form acylated phenols.
Biochemical and Physiological Effects
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to interact with any biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a highly reactive compound and can be used to synthesize a variety of organic compounds. The main limitation of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is that it is a strong acid, and it can be corrosive to skin and other materials.
Orientations Futures
There are a number of potential future directions for research involving 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%. One potential direction is the development of novel synthesis methods for 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% and its derivatives. Additionally, research could be conducted to explore the potential applications of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% in the fields of medicine, agriculture, and materials science. Finally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%.
Méthodes De Synthèse
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-methylsulfonylaminophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then treated with an aqueous solution of sodium cyanide to form 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%. The reaction is as follows:
3-Methylsulfonylaminophenol + Chloroacetyl chloride + Base → 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol
Applications De Recherche Scientifique
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
N-[3-(4-cyano-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(7-13)11-5-6-12(9-15)14(17)8-11/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAQISKSMANLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684989 |
Source


|
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261918-58-4 |
Source


|
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)






